molecular formula C28H23NO6 B15110289 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

Cat. No.: B15110289
M. Wt: 469.5 g/mol
InChI Key: GHPSHIPDJADULA-LGJNPRDNSA-N
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Description

“(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate” is a synthetic hybrid molecule combining indole and benzofuran moieties with ester functionalities. The compound features a conjugated (E)-configured double bond bridging the indole and benzofuran systems. Key structural attributes include:

  • Indole core: Substituted with a 1-ethyl group and 5-methoxy group.
  • Benzofuran system: A 3-oxo group at position 3 and a 2-methoxybenzoate ester at position 4.

While direct bioactivity data for this compound is unavailable in the provided evidence, its structural analogs are noted for diverse applications, including pesticidal and pharmacological activities, due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C28H23NO6/c1-4-29-16-17(22-14-18(32-2)10-12-23(22)29)13-26-27(30)20-11-9-19(15-25(20)35-26)34-28(31)21-7-5-6-8-24(21)33-3/h5-16H,4H2,1-3H3/b26-13+

InChI Key

GHPSHIPDJADULA-LGJNPRDNSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC

Origin of Product

United States

Biological Activity

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound contains multiple functional groups, including indole and benzofuran moieties, which are often associated with various biological activities.

Structural Characteristics

The molecular formula for this compound is C29H25NO7C_{29}H_{25}NO_7 with a molecular weight of approximately 499.5 g/mol. The structural features include:

  • Indole Ring : Known for its diverse biological activities, including anticancer and antidepressant properties.
  • Benzofuran Core : Associated with antimicrobial and anti-inflammatory effects.
  • Methoxybenzoate Moiety : Potentially enhances the lipophilicity and bioavailability of the compound.

Antimicrobial Properties

Research indicates that compounds similar to this one demonstrate significant antimicrobial activity. For instance, derivatives with indole and benzofuran structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The predicted Minimum Inhibitory Concentration (MIC) values for these compounds suggest promising antibacterial effects, warranting further investigation into their mechanisms of action .

Anticancer Activity

The indole and benzofuran components are also linked to anticancer properties. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation across different types of cancer cell lines. For example, compounds with similar structural motifs have been evaluated against breast cancer and lung cancer cells, showing significant cytotoxic effects .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may modulate various cellular pathways, leading to observed pharmacological effects. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing mood and behavior.
  • Cell Cycle Arrest : Indole derivatives are known to induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-MethoxyindoleIndole nucleusAnticancer
Benzofuran DerivativesBenzofuran coreAntimicrobial
Indole-based Receptor ModulatorsIndole structureModulation of mood

This table highlights how the unique combination of both indole and benzofuran structures in this compound may enhance its pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of related compounds. For instance:

  • Antibacterial Study : A study evaluated the antibacterial activity of indole-benzofuran hybrids against drug-resistant strains of S. aureus, finding MIC values significantly lower than standard antibiotics .
  • Anticancer Evaluation : Another research effort investigated the cytotoxic effects of benzofuran derivatives on various cancer cell lines, demonstrating promising results that support further development .

Comparison with Similar Compounds

Implications :

  • The 2-methoxybenzoate ester could confer greater hydrolytic stability than 3d’s ethyl carboxylate, altering pharmacokinetics .

Factors influencing bioactivity :

  • Methoxy groups : Electron-donating effects may enhance binding to enzymatic targets (e.g., cytochrome P450).
  • Ester flexibility : The 2-methoxybenzoate group in the target compound could modulate solubility and target engagement compared to 3d’s hydroxyl and carboxylate groups .

Data Tables

Notes

Limitations : Direct bioactivity or pharmacokinetic data for the target compound is unavailable in the evidence, necessitating extrapolation from structural analogs.

Synthesis Gaps : The target compound’s synthetic route remains speculative; further studies should optimize catalysts and reaction conditions for ethyl-substituted indoles.

Bioactivity Potential: The compound’s methoxy and ester groups align with bioactive phytochemicals, suggesting utility in pesticide development or drug discovery .

Q & A

Q. How can researchers design a robust synthetic route for this compound, and what analytical techniques validate its purity and structural integrity?

  • Methodological Answer : Synthesis should follow multi-step protocols involving condensation reactions, as seen in structurally analogous indole-benzofuran hybrids . Key steps include:
  • Step 1 : Formation of the indole-methoxy intermediate via Friedel-Crafts alkylation.
  • Step 2 : Coupling with a benzofuran precursor using a Pd-catalyzed cross-coupling reaction.
    Analytical validation requires:
  • NMR Spectroscopy : Confirm regiochemistry of the indole and benzofuran moieties (e.g., methoxy group positioning) .
  • HPLC-MS : Assess purity (>98%) and detect side products (e.g., unreacted intermediates) .
    Example data table for synthesis optimization:
Reaction ConditionYield (%)Purity (HPLC)
Catalyst: Pd(PPh₃)₄7298.5
Catalyst: Pd(OAc)₂5895.2

Q. What spectroscopic and crystallographic methods are critical for resolving ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • X-ray Crystallography : Resolve E/Z isomerism in the methylidene group (critical for bioactivity studies) .
  • FTIR Spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) to confirm the 3-oxo-dihydrobenzofuran moiety .
  • NOESY NMR : Detect spatial proximity between the ethylindole and methoxybenzoate groups to assign stereochemistry .

Advanced Research Questions

Q. How can researchers assess the environmental fate of this compound, and what experimental frameworks model its persistence in ecosystems?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
  • Phase 1 (Lab) : Measure hydrolysis/photolysis rates under controlled pH and UV conditions. Use LC-MS to track degradation products.
  • Phase 2 (Field) : Deploy microcosm studies with soil/water matrices to simulate biodegradation. Monitor via isotopic labeling (e.g., ¹⁴C-tracing).
    Data contradictions (e.g., lab vs. field half-lives) are resolved using kinetic modeling (e.g., QSAR for abiotic/biotic partitioning) .

Q. What strategies optimize reaction conditions for scale-up synthesis while minimizing byproducts?

  • Methodological Answer : Use a Design of Experiments (DoE) framework:
  • Variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), catalyst loading (0.5–5 mol%).
  • Response Surface Methodology (RSM) : Identify optimal conditions maximizing yield and minimizing impurities (e.g., unreacted indole derivatives) .
    Example optimization results:
SolventTemp (°C)Catalyst (mol%)Yield (%)Byproducts (%)
DMF1002.5853.2
THF805.06712.1

Q. How can researchers reconcile contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Apply the quadripolar methodological model :
  • Theoretical Pole : Link discrepancies to differences in target binding sites (e.g., enzyme vs. cell-based assays).
  • Technical Pole : Standardize assay protocols (e.g., ATP levels in viability assays) to reduce variability .
    Statistical tools like Bland-Altman plots quantify inter-assay bias .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Docking Simulations : Map interactions between the methoxybenzoate group and hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
  • Site-Directed Mutagenesis : Validate predicted binding residues (e.g., Ala-scanning of target proteins) .
  • Pharmacophore Modeling : Identify essential moieties (e.g., indole methylidene) for activity using QSAR libraries .

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